2-(6-Bromo-1H-indol-3-yl)ethanol

Catalog No.
S694378
CAS No.
214915-72-7
M.F
C10H10BrNO
M. Wt
240.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(6-Bromo-1H-indol-3-yl)ethanol

CAS Number

214915-72-7

Product Name

2-(6-Bromo-1H-indol-3-yl)ethanol

IUPAC Name

2-(6-bromo-1H-indol-3-yl)ethanol

Molecular Formula

C10H10BrNO

Molecular Weight

240.1 g/mol

InChI

InChI=1S/C10H10BrNO/c11-8-1-2-9-7(3-4-13)6-12-10(9)5-8/h1-2,5-6,12-13H,3-4H2

InChI Key

ANIPJGAEJCDVFF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)NC=C2CCO

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2CCO

Synthesis and Characterization:

-(6-Bromo-1H-indol-3-yl)ethanol, also known as 2-(6-bromoindol-3-yl)ethanol, is a chemical compound synthesized for scientific research purposes. Studies have described various methods for its synthesis, often involving the reaction of 6-bromoindole with an appropriate precursor, such as acetaldehyde or ethylene oxide.

Potential Biological Applications:

  • Enzyme Inhibition: Studies have shown that 2-(6-bromo-1H-indol-3-yl)ethanol may inhibit certain enzymes, such as kinases, which are involved in various cellular processes. [] Further research is needed to understand the specific mechanisms of this inhibition and its potential implications.
  • Antimicrobial Activity: Some studies have reported that 2-(6-bromo-1H-indol-3-yl)ethanol exhibits antimicrobial activity against certain bacterial and fungal strains. However, more research is required to confirm these findings and determine the potential mechanisms of action.

2-(6-Bromo-1H-indol-3-yl)ethanol is an organic compound characterized by the presence of a bromine atom attached to an indole ring. Its molecular formula is C10H10BrNO, with a molecular weight of approximately 240.10 g/mol. This compound features a hydroxyl group (-OH) attached to an ethyl chain that connects to the indole moiety, making it a unique derivative of indole. The presence of bromine in the 6-position of the indole ring enhances its potential reactivity and biological activity, positioning it as a subject of interest in medicinal chemistry and pharmacology .

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which can be useful in synthesizing prodrugs or derivatives with enhanced solubility.
  • Oxidation: The alcohol group can be oxidized to form carbonyl compounds, such as aldehydes or ketones, which may exhibit different biological activities.

These reactions expand the utility of 2-(6-Bromo-1H-indol-3-yl)ethanol in synthetic organic chemistry and drug development .

The biological activities of 2-(6-Bromo-1H-indol-3-yl)ethanol are notable, particularly in antimicrobial and anticancer research. Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. Additionally, indole derivatives are often explored for their potential anticancer activities due to their ability to interact with biological targets involved in cell proliferation and apoptosis .

Furthermore, this compound's structural similarity to other bioactive indoles suggests that it may also influence signaling pathways associated with inflammation and cancer progression.

Synthesis of 2-(6-Bromo-1H-indol-3-yl)ethanol typically involves several steps:

  • Starting Materials: The synthesis generally begins with commercially available 6-bromoindole.
  • Alkylation: The indole can be alkylated using ethylene oxide or ethylene bromide in the presence of a base (e.g., sodium hydride or potassium carbonate) to introduce the ethyl group.
  • Hydroxylation: Finally, the resulting compound is subjected to reduction or hydroxylation processes to install the alcohol group at the appropriate position.

These methods may vary based on desired yields and purity levels .

2-(6-Bromo-1H-indol-3-yl)ethanol has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Chemical Research: It can be used as a building block in organic synthesis for creating more complex molecules.
  • Material Science: The compound might find applications in developing functional materials due to its unique chemical properties.

The versatility of this compound makes it valuable for ongoing research in medicinal chemistry and material science .

Interaction studies involving 2-(6-Bromo-1H-indol-3-yl)ethanol primarily focus on its binding affinity to biological targets. Research indicates that similar indole derivatives can interact with various receptors and enzymes, influencing their activity. Specific interactions may include:

  • Enzyme Inhibition: Some studies suggest that brominated indoles can inhibit cytochrome P450 enzymes, affecting drug metabolism.
  • Receptor Binding: Investigations into their effects on neurotransmitter receptors have shown promise for neurological applications.

These interactions highlight the compound's potential therapeutic implications and necessitate further exploration through pharmacological studies .

Several compounds share structural similarities with 2-(6-Bromo-1H-indol-3-yl)ethanol, providing a context for comparison:

Compound NameSimilarityUnique Features
2-(5-Bromo-1H-indol-3-yl)ethanol0.97Bromine at position 5 instead of position 6
2-(4-Bromo-1H-indol-3-yl)ethanol0.86Bromine at position 4; different biological activity
5-Bromo-2,3-diphenyl-1H-indole0.84Contains two phenyl groups; altered solubility
(6-Bromo-1H-indol-2-yl)methanol0.71Hydroxymethyl instead of ethoxy group
1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol0.72Contains multiple bromines; distinct pharmacological profile

These comparisons underscore the uniqueness of 2-(6-Bromo-1H-indol-3-yl)ethanol while illustrating how slight modifications can lead to varied biological activities and applications .

XLogP3

2.7

Wikipedia

2-(6-Bromo-1H-indol-3-yl)ethan-1-ol

Dates

Modify: 2023-08-15

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